2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
Overview
Description
2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a heterocyclic compound that contains both pyrrole and pyrazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a bromine atom and a carboxylic acid group in its structure makes it a versatile intermediate for further chemical modifications.
Preparation Methods
The synthesis of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can be achieved through several synthetic routes. Common methods include:
Cyclization: This involves the formation of the pyrrolo[2,3-b]pyrazine ring system through cyclization reactions.
Ring Annulation: This method involves the construction of the ring system by annulating smaller ring systems.
Cycloaddition: This involves the addition of two or more unsaturated molecules to form the ring system.
Direct C-H Arylation: This method involves the direct arylation of the C-H bond in the pyrrolo[2,3-b]pyrazine ring system.
Ring Condensation: This involves the condensation of smaller ring systems to form the pyrrolo[2,3-b]pyrazine ring system.
Chemical Reactions Analysis
2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form reduced derivatives.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form amides, esters, and other derivatives.
Scientific Research Applications
2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is used in the study of various biological pathways and mechanisms, particularly those involving kinase inhibition.
Materials Science: It is used in the development of new materials with unique properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of various cellular processes, including cell proliferation and survival .
Comparison with Similar Compounds
2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can be compared with other similar compounds, such as:
2-bromo-5H-pyrrolo[2,3-b]pyrazine: This compound lacks the carboxylic acid group, making it less versatile for further chemical modifications.
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid: This compound lacks the bromine atom, which reduces its reactivity in substitution reactions.
2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde:
These comparisons highlight the unique features of this compound, such as the presence of both a bromine atom and a carboxylic acid group, which contribute to its versatility and reactivity in various chemical reactions.
Biological Activity
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid (CAS No. 1422772-78-8) is a heterocyclic compound notable for its structural complexity, containing both pyrrole and pyrazine rings. Its unique chemical properties make it a promising candidate for various biological applications, particularly in medicinal chemistry as a potential kinase inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₄BrN₃O₂, with a molecular weight of 242.03 g/mol. The presence of a bromine atom and a carboxylic acid group enhances its reactivity and versatility in chemical modifications.
Property | Value |
---|---|
CAS Number | 1422772-78-8 |
Molecular Formula | C₇H₄BrN₃O₂ |
Molecular Weight | 242.03 g/mol |
InChI Key | GMNHPDGWLWPFSV-UHFFFAOYSA-N |
The primary mechanism of action for this compound involves its inhibition of specific kinases. This compound binds to the active sites of these enzymes, disrupting cellular processes such as proliferation and survival. Studies have indicated that it can inhibit various kinases including:
- Fibroblast Growth Factor Receptor 1 (FGFR1)
- Bruton’s tyrosine kinase (BTK)
- Janus kinase 3 (JAK3)
These interactions suggest its potential role in cancer therapeutics and other diseases where kinase activity is dysregulated.
Biological Evaluation and Case Studies
Recent studies have focused on evaluating the biological activity of this compound through various assays:
- Kinase Inhibition Assays : Research has shown that derivatives of 2-bromo-5H-pyrrolo[2,3-b]pyrazine exhibit significant inhibitory effects on FGFR1 with IC50 values in the nanomolar range. For instance, one study reported an IC50 value of 0.6 nM for a closely related compound derived from this scaffold .
- Structure-Activity Relationship (SAR) : A systematic evaluation of structural modifications has revealed that alterations to the bromine substituent or the carboxylic acid group can significantly impact the binding affinity and inhibitory potency against target kinases .
- Metabolic Stability Studies : In vitro metabolic assays demonstrated favorable stability profiles for certain derivatives, indicating low clearance rates in human liver microsomes, which is crucial for drug development .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, comparisons with structurally similar compounds are essential:
Compound | Key Features | Biological Activity |
---|---|---|
5H-Pyrrolo[2,3-b]pyrazine | Lacks bromine; less reactive | Lower kinase inhibition |
2-Bromo-5H-pyrrolo[2,3-b]pyrazine | No carboxyl group; reduced versatility | Moderate activity against FGFR1 |
5H-Pyrrolo[2,3-b]pyrazine-7-carbaldehyde | Aldehyde instead of carboxylic acid; different reactivity | Variable activity depending on modifications |
This comparative analysis illustrates how the presence of both a bromine atom and a carboxylic acid group in this compound enhances its reactivity and biological potential.
Properties
IUPAC Name |
2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-2-10-6-5(11-4)3(1-9-6)7(12)13/h1-2H,(H,9,10)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNHPDGWLWPFSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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